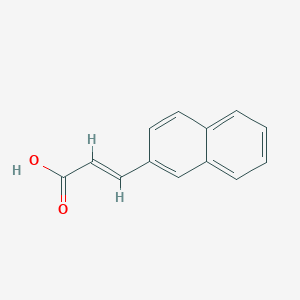

3-(2-Naphthyl)Acrylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51557-26-7 | |

| Record name | 3-(Naphth-2-yl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Naphthyl)Acrylic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Naphthyl)acrylic acid, a valuable intermediate in pharmaceutical and materials science research, through the Knoevenagel condensation. The document details the underlying chemical principles, offers a comparative analysis of various synthetic protocols, and provides a detailed experimental procedure.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1] When malonic acid is used as the active methylene compound with an aromatic aldehyde, the reaction often proceeds via the Doebner modification, which involves a subsequent decarboxylation to afford the corresponding cinnamic acid derivative.[1][2] This guide focuses on the application of this reaction for the synthesis of this compound from 2-naphthaldehyde and malonic acid.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Doebner-Knoevenagel condensation proceeds through a series of well-defined steps. The reaction is typically catalyzed by a mixture of pyridine, which also acts as the solvent, and a catalytic amount of piperidine.

Reaction Mechanism

The mechanism involves the initial deprotonation of malonic acid by the basic catalyst to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-naphthaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation to yield the final product, this compound.

Experimental Workflow

The general experimental workflow for the synthesis of this compound involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound and its physicochemical properties.

Table 1: Comparative Synthesis Data for this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene) | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Naphthaldehyde | Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux | 2-5 | 70-94 |

| 2-Naphthaldehyde | Malonic Acid | Pyridine | Pyridine | Reflux | 1 | 82 |

| Aromatic Aldehydes | Malonic Acid | DABCO | DMF | Room Temp. | 0.75-1 | High |

| Aromatic Aldehydes | Malonic Acid | TBAB/K2CO3 | Water (Microwave) | - | - | Excellent |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 210-212 °C |

| Solubility | Soluble in organic solvents like ethanol and acetone, limited solubility in water. |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.87 (s, 1.8H), 7.66 (d, J = 8.0 Hz, 3.6H), 7.57 (d, J = 8.1 Hz, 2H), 7.46 (d, J = 8.0 Hz, 2H), 7.41 (d, J = 8.0 Hz, 3.6H), 7.03 (s, 1H)[3] |

| ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | 171.64, 170.50, 141.78, 139.16, 138.19, 136.23, 133.72, 133.14, 130.93, 130.67, 129.42, 128.94, 125.55, 125.52, 125.49, 125.46, 125.25, 125.22, 125.19, 125.16, 125.07, 122.90[3] |

| IR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1625 (C=C stretch), aromatic C-H and C=C stretches.[4] |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the Doebner-Knoevenagel condensation.

Materials:

-

2-Naphthaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

pH paper

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-naphthaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq) in pyridine (3-5 mL per gram of aldehyde).

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (a few drops).

-

Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the evolution of carbon dioxide gas. Continue refluxing for 1-5 hours.

-

Reaction Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will cause the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acid and pyridine.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

-

Characterization: Dry the purified product and determine its melting point. Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

The Knoevenagel condensation, particularly the Doebner modification, provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, high yields of the desired product can be achieved. This guide offers a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, providing the necessary data and protocols for the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Naphthyl)Acrylic Acid via the Heck Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

The Heck coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. This palladium-catalyzed reaction facilitates the coupling of unsaturated halides with alkenes, providing a powerful tool for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients. This guide provides a detailed technical overview of the application of the Heck reaction for the synthesis of 3-(2-Naphthyl)Acrylic Acid, a valuable building block in medicinal chemistry.

Core Reaction

The synthesis of this compound via the Heck reaction involves the palladium-catalyzed coupling of a 2-substituted naphthalene (typically 2-bromonaphthalene) with acrylic acid. The reaction proceeds in the presence of a base and a palladium catalyst, often with a phosphine ligand.

Reaction Scheme:

A simplified representation of the Heck coupling reaction between 2-bromonaphthalene and acrylic acid.

Experimental Protocols and Data

While a single, universally optimized protocol for the synthesis of this compound from 2-bromonaphthalene and acrylic acid is not extensively documented, a comprehensive understanding can be derived from analogous and related reactions. The following tables summarize key quantitative data from various Heck coupling reactions involving aryl halides and acrylic acid or its derivatives, providing a strong foundation for developing a specific protocol for the target synthesis.

Table 1: Heck Coupling of 2-Bromonaphthalene with Ethyl Crotonate

This reaction serves as a close model for the synthesis of the acrylate precursor to this compound.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromonaphthalene | Ethyl Crotonate | Pd EnCat® 40 (0.8) | AcONa (2.5) | Ethanol | 140 (Microwave) | 0.5 | 50 |

Table 2: General Heck Coupling of Aryl Halides with Acrylates

This table provides a broader overview of typical conditions for the Heck reaction with acrylate derivatives.

| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ (2.0) | DMF | 100 | 20 | up to 98 |

| Aryl Halides | Acrylates | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4-24 | Good to Excellent |

Table 3: Heck Coupling of Bromoiodobenzene with Acrylic Acid

This protocol provides direct insight into the conditions required when using acrylic acid as the coupling partner.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 80-90 | 1 | 35.7 |

Detailed Experimental Methodologies

Based on the data from analogous reactions, a detailed experimental protocol for the synthesis of this compound can be proposed.

Proposed Protocol for the Synthesis of this compound

Materials:

-

2-Bromonaphthalene

-

Acrylic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Hydrochloric Acid (HCl) solution (for workup)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.0 equiv), acrylic acid (1.2 equiv), and a palladium catalyst such as Palladium(II) Acetate (0.01-0.05 equiv).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Subsequently, add a base, typically triethylamine (2.0-3.0 equiv) or potassium carbonate (2.0 equiv).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the salt of the product and the base) is present, it may be filtered. The filtrate is then acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to precipitate the crude this compound.

-

Purification: The crude product is collected by vacuum filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Heck reaction is a well-established mechanism involving a series of key steps.

Heck Coupling Catalytic Cycle

Caption: The catalytic cycle of the Heck coupling reaction.

The mechanism initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) complex.[1][2] This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond.[1][2] The final steps involve β-hydride elimination to form the substituted alkene product and reductive elimination, which regenerates the active Pd(0) catalyst with the assistance of a base.[1][2]

General Experimental Workflow

References

Spectroscopic Characterization of 3-(2-Naphthyl)Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-(2-Naphthyl)Acrylic Acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive reference for identity confirmation, purity assessment, and structural analysis.

Introduction

This compound, also known as (E)-3-(naphthalen-2-yl)acrylic acid, is an unsaturated carboxylic acid featuring a naphthalene moiety. This extended π-conjugated system imparts specific spectroscopic properties that are crucial for its characterization. Understanding its NMR, IR, and UV-Vis profiles is fundamental for researchers working with this compound in synthetic chemistry and drug development. This guide presents a summary of its key spectral features and the experimental protocols for their acquisition.

Data Presentation: Spectroscopic Summary

The following tables summarize the quantitative data expected from the spectroscopic analysis of this compound. Data is derived from experimental values for closely related analogs, such as its methyl ester, and established spectroscopic principles for the functional groups present.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The spectrum for this compound is characterized by signals in the aromatic, vinylic, and a highly deshielded carboxylic acid region. The data presented is based on the experimentally determined spectrum of its methyl ester, with adjustments for the carboxylic acid.

Table 1: ¹H NMR Data for this compound (Predicted, in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad singlet | 1H | -COOH |

| 8.15 | singlet | 1H | H-1 (Naphthyl) |

| 7.95 | doublet | 1H | H-α (Vinylic) |

| 7.90 - 7.85 | multiplet | 3H | H-4, H-5, H-8 (Naphthyl) |

| 7.60 - 7.50 | multiplet | 3H | H-3, H-6, H-7 (Naphthyl) |

| 6.60 | doublet | 1H | H-β (Vinylic) |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon, sp² hybridized vinylic and aromatic carbons.

Table 2: ¹³C NMR Data for this compound (Predicted, in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| 167.5 | C=O (Carboxylic Acid) |

| 145.0 | C-α (Vinylic) |

| 134.0 | C-2 (Naphthyl, Quaternary) |

| 133.5 | C-4a (Naphthyl, Quaternary) |

| 132.0 | C-8a (Naphthyl, Quaternary) |

| 129.0 - 124.0 | C-1, C-3, C-4, C-5, C-6, C-7, C-8 (Naphthyl) |

| 118.5 | C-β (Vinylic) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 2500 | Broad | O-H Stretch | Carboxylic Acid |

| 1710 - 1680 | Strong | C=O Stretch | Carboxylic Acid (Conjugated) |

| 1640 - 1620 | Medium | C=C Stretch | Alkene (Vinylic) |

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Medium | C-O Stretch | Carboxylic Acid |

| 980 | Strong | =C-H Bend (out-of-plane) | Trans-Alkene |

| 860 - 820 | Strong | C-H Bend (out-of-plane) | Naphthalene Substitution |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended conjugation of the naphthyl group with the acrylic acid moiety results in strong UV absorption.

Table 4: UV-Visible Absorption Data for this compound (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Electronic Transition |

| ~285 | High | π → π |

| ~320 | Medium | π → π |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable acidic proton.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

-

Sample Preparation (ATR) : Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure firm and even contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet) : Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Place the sample (ATR unit or KBr pellet holder) into the spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which will be automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of this compound in a UV-grade solvent, such as methanol or ethanol, at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference (blank). Fill a second quartz cuvette with the sample solution.

-

Spectral Scan : Scan the sample from approximately 400 nm down to 200 nm. Record the wavelength(s) of maximum absorbance (λ_max).

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By correlating the data from each method, researchers can confidently confirm the molecular structure, identify key functional groups, and assess the purity of the compound, which are critical steps in any chemical synthesis or drug development pipeline. This guide serves as a foundational reference for these analytical procedures.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(2-Naphthyl)Acrylic Acid

This guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-Naphthyl)Acrylic Acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document outlines experimental protocols, presents spectral data in a structured format, and includes visualizations to clarify analytical workflows and concepts.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The spectral data for this compound is summarized below. The tables include partial experimental data for the vinylic protons and predicted data for the aromatic and carboxylic acid functionalities. Predicted values are generated based on established NMR prediction algorithms and should be used as a reference pending experimental verification.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Experimental Chemical Shift (δ, ppm) |

| H-α | 6.45 - 6.55 | Doublet (d) | ~16.0 | 1H | 6.45[1] |

| H-β | 7.85 - 7.95 | Doublet (d) | ~16.0 | 1H | 7.78[1] |

| H-1' | 8.00 - 8.10 | Singlet (s) | - | 1H | Not Available |

| H-3' | 7.70 - 7.80 | Doublet of Doublets (dd) | ~8.5, 1.8 | 1H | Not Available |

| H-4' | 7.85 - 7.95 | Doublet (d) | ~8.7 | 1H | Not Available |

| H-5' | 7.85 - 7.95 | Doublet (d) | ~8.2 | 1H | Not Available |

| H-6' | 7.50 - 7.60 | Triplet of Doublets (td) | ~8.2, 1.5 | 1H | Not Available |

| H-7' | 7.50 - 7.60 | Triplet of Doublets (td) | ~8.5, 1.5 | 1H | Not Available |

| H-8' | 7.85 - 7.95 | Doublet (d) | ~8.0 | 1H | Not Available |

| -COOH | 11.0 - 12.5 | Broad Singlet (br s) | - | 1H | Not Available |

The large coupling constant (~16.0 Hz) for the vinylic protons H-α and H-β is characteristic of a trans (E)-configuration across the double bond.

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-α | 118.5 - 119.5 |

| C-β | 146.0 - 147.0 |

| C=O | 171.5 - 172.5 |

| C-1' | 127.5 - 128.5 |

| C-2' | 131.5 - 132.5 |

| C-3' | 128.0 - 129.0 |

| C-4' | 123.5 - 124.5 |

| C-4a' | 133.0 - 134.0 |

| C-5' | 129.0 - 130.0 |

| C-6' | 127.0 - 128.0 |

| C-7' | 126.5 - 127.5 |

| C-8' | 128.5 - 129.5 |

| C-8a' | 134.0 - 135.0 |

Experimental Protocols

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

2.1. Sample Preparation

-

Sample Weighing : For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The volume of solvent for a standard 5 mm NMR tube is typically 0.6 to 0.7 mL.

-

Dissolution : Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or warming may be applied to facilitate dissolution.

-

Filtration : To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling : Cap the NMR tube securely and label it clearly.

2.2. NMR Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64 (dependent on sample concentration)

-

Relaxation Delay (d1): 1.0 - 2.0 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: -10 to 220 ppm

-

Visualization of NMR Workflow and Concepts

Diagrams generated using Graphviz (DOT language) illustrate key processes and relationships in NMR spectroscopy.

Caption: Workflow for NMR Spectroscopy from Sample Preparation to Structural Elucidation.

Caption: Core Parameters Derived from an NMR Spectrum for Structural Analysis.

References

An In-depth Technical Guide to the FTIR Analysis of 3-(2-Naphthyl)Acrylic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-(2-Naphthyl)acrylic acid. The document details the characteristic infrared absorptions of the molecule's key functional groups, a standard experimental protocol for its analysis, and logical diagrams to illustrate its structure and analytical workflow. This guide is intended to assist researchers in identifying and characterizing this compound, which is of interest in organic synthesis and materials science.[1]

Introduction to this compound

This compound is an organic compound featuring a naphthalene ring attached to an acrylic acid moiety.[1] This structure combines the aromatic properties of naphthalene with the reactive potential of an unsaturated carboxylic acid, making it a valuable building block in various chemical syntheses.[1] Understanding the vibrational characteristics of its functional groups through FTIR spectroscopy is a fundamental step in its identification, purity assessment, and the study of its reaction chemistry.

Core Functional Groups and Their Expected FTIR Signatures

The FTIR spectrum of this compound is characterized by the vibrational modes of its three primary components: the carboxylic acid group (-COOH), the carbon-carbon double bond (C=C) of the acrylic group, and the aromatic naphthalene ring. The conjugation between the aromatic ring, the double bond, and the carbonyl group influences the precise position of their absorption bands.[2][3]

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the expected quantitative data from an FTIR analysis of this compound. The wavenumber ranges are based on characteristic absorptions for similar aromatic carboxylic acids and cinnamic acid derivatives.[2][3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300-2500 | Broad, Strong | Carboxylic Acid | O-H Stretch (Hydrogen-bonded) |

| ~3100-3000 | Medium to Weak | Aromatic/Vinylic | C-H Stretch |

| ~1710-1680 | Strong | Carboxylic Acid | C=O Stretch (Conjugated) |

| ~1640-1620 | Medium | Alkene | C=C Stretch |

| ~1600-1450 | Medium to Weak | Aromatic Ring | C=C Ring Stretching |

| ~1450-1300 | Medium | Carboxylic Acid | C-O-H Bending |

| ~1300-1200 | Strong | Carboxylic Acid | C-O Stretch |

| ~980 | Medium to Strong | Alkene | =C-H Bending (Out-of-plane) |

| ~900-700 | Strong | Aromatic Ring | C-H Bending (Out-of-plane) |

Mandatory Visualizations

Molecular Structure and Key Functional Groups

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups identifiable by FTIR spectroscopy.

Experimental and Analytical Workflow

This diagram outlines the logical flow of an FTIR analysis, from sample preparation to spectral interpretation.

Experimental Protocols

A standard procedure for the FTIR analysis of solid this compound is detailed below. This protocol can be adapted for various FTIR spectrometers.

Materials and Equipment

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

-

Sample holder for pellets

-

Spatula and weighing paper

-

Desiccator

Procedure: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven and store it in a desiccator to prevent moisture absorption, which can interfere with the O-H stretching region of the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the mortar and grind the mixture until it is a fine, homogeneous powder. This minimizes scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet-forming die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and will yield a better-quality spectrum.

-

-

FTIR Analysis:

-

Place the FTIR spectrometer in a nitrogen or dry air purge to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: With an empty sample compartment, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder in the spectrometer.

-

Acquire the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.

-

Identify the major absorption bands and compare their wavenumbers to the expected values for the functional groups of this compound as detailed in the data table above.

-

Alternative Method: Attenuated Total Reflectance (ATR)

For a quicker, non-destructive analysis, an FTIR spectrometer equipped with an ATR accessory can be used.

-

Background Spectrum: Record a background spectrum with a clean ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Spectrum: Acquire the spectrum under the same conditions as the KBr pellet method.

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Conclusion

FTIR spectroscopy is a powerful and accessible technique for the structural elucidation and quality control of this compound. By analyzing the characteristic absorption bands of the carboxylic acid, alkene, and aromatic naphthalene functionalities, researchers can confirm the identity and purity of the compound. The protocols and data presented in this guide provide a solid foundation for the effective application of FTIR in the study of this and related molecules in a research and development setting.

References

- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

UV-Vis absorption and fluorescence spectra of 2-naphthylacrylic acid

Abstract

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopic properties of 2-naphthylacrylic acid. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound. The photophysical behavior of 2-naphthylacrylic acid is critical for its application in areas such as photochemical reactions, materials science, and as a potential chromophore in biologically active molecules. This guide aims to be a central resource for the characterization and utilization of 2-naphthylacrylic acid's spectroscopic features.

Introduction

2-Naphthylacrylic acid, specifically the (E)-3-(naphthalen-2-yl)acrylic acid isomer, is an organic compound that integrates the chromophoric naphthalene moiety with an acrylic acid functional group. This combination results in interesting photophysical properties, including strong ultraviolet absorption and potential fluorescence. The extended π-conjugation from the naphthalene ring to the acrylic acid group influences its electronic transitions, making it a subject of interest in photochemistry and materials science. For instance, its derivatives are known to undergo [2+2] photocycloaddition reactions. A thorough understanding of its UV-Vis absorption and fluorescence characteristics is fundamental for harnessing its potential in various scientific and technological applications.

UV-Vis Absorption and Fluorescence Spectra

The electronic absorption and emission spectra of 2-naphthylacrylic acid are governed by the π→π* transitions within the naphthalene ring system, modulated by the acrylic acid substituent. The solvent environment can also play a significant role in the position and intensity of the absorption and emission bands.

Quantitative Spectroscopic Data

The following table summarizes the available quantitative data for the UV-Vis absorption of (E)-3-(naphthalen-2-yl)acrylic acid. At present, detailed quantitative fluorescence data such as quantum yields and lifetimes are not widely available in the literature.

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption Maxima (λmax) | 260 nm, 268 nm, 297 nm, 308 nm | Tetrahydrofuran (THF) | [1] |

Note: The presence of multiple absorption peaks is characteristic of the fine vibrational structure of the naphthalene chromophore.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following sections detail standardized protocols for the UV-Vis absorption and fluorescence analysis of 2-naphthylacrylic acid.

Materials and Reagents

-

(E)-3-(naphthalen-2-yl)acrylic acid (analytical grade)

-

Spectroscopic grade solvents (e.g., tetrahydrofuran, methanol, ethanol, cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning the range of 200-800 nm.

-

Fluorometer: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of 2-naphthylacrylic acid and dissolve it in a known volume of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations appropriate for absorbance and fluorescence measurements (typically in the range of 1 x 10-5 M to 1 x 10-6 M). The absorbance of the working solution at the wavelength of maximum absorption should ideally be between 0.1 and 1.0.

UV-Vis Absorption Spectroscopy Protocol

-

Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-450 nm).

-

Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the sample solution and record a baseline (blank) spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy Protocol

-

Turn on the fluorometer and allow the xenon lamp to stabilize.

-

Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum, or by using the λmax from the UV-Vis absorption spectrum.

-

Set the excitation monochromator to the optimal excitation wavelength.

-

Scan the emission monochromator over a desired wavelength range (e.g., 300-600 nm) to obtain the fluorescence emission spectrum.

-

Record the wavelength of maximum fluorescence emission.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) should be measured under the same experimental conditions. The quantum yield of the sample can then be calculated using the comparative method.

Experimental and Logical Workflows

The systematic characterization of the spectroscopic properties of 2-naphthylacrylic acid follows a logical progression from sample preparation to data analysis.

Conclusion

This technical guide has summarized the available UV-Vis absorption data for 2-naphthylacrylic acid and provided detailed, standardized protocols for its spectroscopic characterization. The absorption spectrum in THF shows characteristic peaks at 260, 268, 297, and 308 nm. While qualitative descriptions of its fluorescence exist, there is a clear need for further research to quantify its emission properties, including fluorescence quantum yield and lifetime in various solvents. The provided experimental workflows and protocols offer a solid foundation for researchers to obtain reliable and comparable data, which will be crucial for advancing the application of 2-naphthylacrylic acid in diverse fields of science and technology.

References

Unveiling the Photophysical intricacies of 3-(2-Naphthyl)Acrylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and photophysical properties of 3-(2-naphthyl)acrylic acid and its derivatives. This class of compounds, characterized by the presence of a naphthalene chromophore conjugated to an acrylic acid moiety, exhibits interesting photophysical behaviors that are highly sensitive to their molecular structure and surrounding environment. This document aims to be a valuable resource by summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental processes to facilitate further research and application in areas such as fluorescent probes and photosensitizers.

Synthesis of this compound Derivatives

The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of 2-naphthaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine. The reaction mixture is typically heated to reflux, followed by acidification to precipitate the desired product. Recrystallization from a suitable solvent system, such as aqueous ethanol, yields the purified this compound.

Derivatives, such as esters and amides, can be subsequently synthesized from the parent carboxylic acid through standard esterification or amidation reactions. For instance, esterification can be carried out by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

Photophysical Properties

The photophysical properties of this compound and its derivatives are governed by the electronic transitions within the naphthalene chromophore and the influence of the acrylic acid substituent. These properties, including absorption and emission characteristics, are summarized below.

UV-Visible Absorption

The UV-Vis absorption spectra of this compound derivatives are characterized by strong absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated naphthalene ring system. The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the acrylic acid moiety.

While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, the following table summarizes representative absorption data for related naphthalene-containing compounds to provide a comparative context.

Table 1: UV-Visible Absorption Data for Naphthalene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

| Naphthalene | Cyclohexane | 221, 275, 312 | 133000, 5700, 290 | |

| 2-Naphthol | Water (acidic) | - | - | [1] |

| Naphtho[2,3-d]thiazole-4,9-dione Derivative | Benzene | 392-396 | - |

Note: Data for this compound and its simple derivatives were not available in the searched literature. The data presented is for structurally related compounds to provide general insights.

Fluorescence Emission

Upon excitation with UV light, many naphthalene derivatives exhibit fluorescence emission. The characteristics of this emission, including the wavelength of maximum emission (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ), are crucial parameters for understanding their photophysical behavior and potential applications. These properties are known to be sensitive to the solvent environment, with changes in polarity often leading to shifts in the emission spectra and alterations in the quantum yield and lifetime.

Table 2: Fluorescence Data for Naphthalene Derivatives

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference |

| Naphthalene Diimide Derivatives | Acetonitrile | - | - | 0.002-0.006 | 0.005-0.018 | [2] |

| Naphthalene-labeled Poly(acrylic acid) | Aqueous | - | - | - | - | [3] |

| Naphtho[2,3-d]thiazole-4,9-dione Derivative | Benzene | - | 436 | 0.10 | - | |

| Naphtho[2,3-d]thiazole-4,9-dione Derivative | Chloroform | - | - | 0.17 | - |

Note: Specific fluorescence data for this compound and its simple derivatives were not found in the surveyed literature. The data provided is for related naphthalene compounds.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible measurement of photophysical properties. The following sections outline the general methodologies for key experiments.

Synthesis of this compound

A typical synthesis involves the following steps:

-

Reaction Setup: 2-Naphthaldehyde and malonic acid are dissolved in pyridine in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux for a specified period, typically 1-2 hours.

-

Precipitation: After cooling to room temperature, the reaction mixture is poured into a dilute solution of a strong acid (e.g., HCl) to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed, and then recrystallized from a suitable solvent mixture, such as ethanol/water, to yield purified this compound.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic grade solvent at a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

-

Measurement: The absorbance of the sample solution is measured over a specific wavelength range, typically from 200 to 400 nm, using a quartz cuvette with a defined path length (e.g., 1 cm). A reference cuvette containing the pure solvent is used to correct for solvent absorption.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

-

Sample Preparation: Dilute solutions of the compound are prepared in a spectroscopic grade solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector (e.g., photomultiplier tube) is used.

-

Measurement: An excitation wavelength is selected, and the fluorescence emission spectrum is recorded over a range of wavelengths longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum fluorescence emission (λem) is identified from the corrected emission spectrum.

Determination of Fluorescence Quantum Yield

The relative method is commonly used to determine the fluorescence quantum yield.

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen. The standard should have an absorption and emission profile similar to the sample.

-

Absorbance Measurements: The absorbances of a series of dilute solutions of both the sample and the standard are measured at the same excitation wavelength.

-

Fluorescence Measurements: The fluorescence spectra of the same solutions are recorded under identical experimental conditions (e.g., excitation and emission slit widths).

-

Calculation: The integrated fluorescence intensities are plotted against the corresponding absorbances for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., laser diode or LED), a fast detector, and timing electronics is required.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The fluorescence decay profile is constructed by histogramming the arrival times of the photons. This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s) (τ).

Visualizing Key Processes

Diagrams created using the DOT language can help visualize experimental workflows and relationships.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for photophysical characterization.

Conclusion

This technical guide has summarized the available information on the synthesis and photophysical properties of this compound and its derivatives. While the synthetic routes are well-established, there is a notable gap in the literature regarding comprehensive, quantitative photophysical data for this specific class of compounds. The provided experimental protocols and visualizations offer a foundational framework for researchers to conduct further investigations into the absorption, emission, quantum yield, and lifetime of these promising molecules. Future studies focusing on the systematic characterization of a series of this compound derivatives will be crucial for unlocking their full potential in various scientific and technological applications.

References

In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(2-Naphthyl)Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of (E)-3-(2-Naphthyl)Acrylic Acid. The document details the key crystallographic parameters, molecular dimensions, and supramolecular features determined by single-crystal X-ray diffraction. It also includes a detailed experimental protocol for the synthesis and crystallization of the compound. This information is critical for researchers in materials science and drug development, offering insights into the solid-state behavior and potential intermolecular interactions of this molecule.

Introduction

(E)-3-(2-Naphthyl)Acrylic Acid is an organic compound featuring a naphthalene moiety linked to an acrylic acid group. The extended π-conjugation of this system imparts specific electronic and photophysical properties, making it a subject of interest in materials science, particularly for the development of photoresponsive molecular crystals.[1] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is fundamental to elucidating structure-property relationships and designing novel materials with tailored functionalities. This guide presents the definitive crystal structure and molecular geometry of (E)-3-(2-Naphthyl)Acrylic Acid, providing a foundational dataset for further computational and experimental studies.

Crystal Structure and Molecular Geometry

The crystal structure of (E)-3-(2-Naphthyl)Acrylic Acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] The asymmetric unit contains one molecule of 3-(2-Naphthyl)Acrylic Acid.

Crystallographic Data

The fundamental crystallographic data for (E)-3-(2-Naphthyl)Acrylic Acid are summarized in the table below. This data provides the basis for understanding the packing and overall structure of the crystal lattice.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀O₂ |

| Formula Weight | 198.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8864(2) |

| b (Å) | 9.1763(5) |

| c (Å) | 13.5651(7) |

| α (°) | 86.833(2) |

| β (°) | 83.218(2) |

| γ (°) | 80.038(2) |

| Volume (ų) | 470.93(4) |

| Z | 2 |

| Density (calculated) | 1.397 g/cm³ |

| Absorption Coefficient | 0.093 mm⁻¹ |

| F(000) | 208 |

Table 1: Crystallographic Data for (E)-3-(2-Naphthyl)Acrylic Acid.

Molecular Geometry

The molecular structure of (E)-3-(2-Naphthyl)Acrylic Acid consists of a planar naphthalene ring system connected to a carboxylic acid group via a trans-configured ethylene bridge. The planarity of the naphthalene and the acrylic acid moieties is a key feature of the molecular geometry.

Key bond lengths within the molecule are presented below, providing insight into the nature of the covalent bonding.

| Bond | Length (Å) |

| O1 - C1 | 1.317(2) |

| O2 - C1 | 1.229(2) |

| C1 - C2 | 1.472(2) |

| C2 - C3 | 1.339(2) |

| C3 - C4 | 1.458(2) |

| C4 - C5 | 1.378(2) |

| C4 - C13 | 1.424(2) |

Table 2: Selected Bond Lengths for (E)-3-(2-Naphthyl)Acrylic Acid.

The bond angles determine the spatial arrangement of the atoms within the molecule.

| Atoms | Angle (°) |

| O2 - C1 - O1 | 122.9(1) |

| O2 - C1 - C2 | 122.5(1) |

| O1 - C1 - C2 | 114.6(1) |

| C3 - C2 - C1 | 122.9(1) |

| C2 - C3 - C4 | 126.8(1) |

| C5 - C4 - C13 | 118.4(1) |

| C5 - C4 - C3 | 125.8(1) |

| C13 - C4 - C3 | 115.8(1) |

Table 3: Selected Bond Angles for (E)-3-(2-Naphthyl)Acrylic Acid.

Torsion angles describe the conformation of the molecule, particularly the orientation of the acrylic acid group relative to the naphthalene ring.

| Atoms | Angle (°) |

| C1 - C2 - C3 - C4 | -177.3(1) |

| C2 - C3 - C4 - C5 | -2.6(3) |

| C2 - C3 - C4 - C13 | 177.6(1) |

Table 4: Selected Torsion Angles for (E)-3-(2-Naphthyl)Acrylic Acid.

Supramolecular Assembly

In the solid state, molecules of (E)-3-(2-Naphthyl)Acrylic Acid form a lamellar stacking structure. A key feature of the crystal packing is the formation of hydrogen-bonded dimers through the carboxylic acid groups of adjacent molecules. These dimers are arranged in a head-to-head packing motif.[1] The intermolecular distance between paired naphthalene moieties is approximately 3.917 Å, which is a critical parameter for potential solid-state photochemical reactions, such as [2+2] cycloaddition.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Knoevenagel condensation reaction.

Materials:

-

2-Naphthaldehyde (5.0 g, 32.0 mmol)

-

Malonic acid (7.5 g, 72.1 mmol)

-

Pyridine (20 mL)

-

2N Hydrochloric acid solution

-

Ethanol

-

Water

Procedure:

-

Dissolve malonic acid and 2-naphthaldehyde in pyridine in a round-bottom flask.

-

Reflux the reaction mixture for 1 hour.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of 2N HCl solution.

-

The product will precipitate immediately.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from an aqueous ethanol solution (e.g., 200 mL ethanol / 50 mL water) to yield colorless needles.

Crystallization and X-ray Diffraction

Crystallization: High-quality single crystals of (E)-3-(2-Naphthyl)Acrylic Acid suitable for X-ray diffraction were obtained using a slow solvent evaporation method.[1] A solution of the synthesized compound in a suitable solvent (e.g., ethyl acetate) is allowed to evaporate slowly at room temperature over several days.

X-ray Diffraction Data Collection: A single crystal of suitable size and quality was mounted on a diffractometer. Data was collected at a controlled temperature (typically 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

This guide provides a detailed overview of the crystal structure and molecular geometry of (E)-3-(2-Naphthyl)Acrylic Acid. The presented crystallographic data, including unit cell parameters, bond lengths, bond angles, and torsion angles, offer a precise model of the molecule in the solid state. The supramolecular arrangement, characterized by hydrogen-bonded dimers, is crucial for understanding the material's properties. The provided experimental protocols for synthesis and crystallization serve as a practical reference for researchers working with this compound. This comprehensive information is invaluable for the rational design of new materials and for studies involving molecular modeling and structure-activity relationships.

References

In-Depth Technical Guide on the Solubility of 3-(2-Naphthyl)Acrylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(2-Naphthyl)Acrylic Acid in common organic solvents. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this guide presents qualitative solubility information for this compound alongside quantitative data for structurally similar analogues, 1-Naphthoic acid and 2-Naphthoic acid. This information, combined with detailed experimental protocols, will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for solvent selection, process design, and formulation development.

Introduction to this compound

This compound is an organic compound featuring a naphthalene moiety attached to an acrylic acid backbone. This structure imparts both aromatic and acidic characteristics, making it a subject of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and application. The large, nonpolar naphthalene ring generally leads to poor solubility in water, while the carboxylic acid group can engage in hydrogen bonding, influencing its solubility in polar organic solvents.

Solubility Data

To provide a more quantitative perspective, the following tables summarize the solubility of two closely related structural analogues: 1-Naphthoic acid and 2-Naphthoic acid. This data can be used as a proxy to estimate the solubility behavior of this compound in similar solvent systems. The presence of the acrylic acid moiety in the target compound may influence its solubility relative to these analogues.

Table 1: Quantitative Solubility of 1-Naphthoic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Alcohols | ||

| Methanol | 293.15 | 0.1337 |

| 298.15 | 0.1545 | |

| 303.15 | 0.1781 | |

| Ethanol | 293.15 | 0.1152 |

| 298.15 | 0.1339 | |

| 303.15 | 0.1551 | |

| Isopropanol | 293.15 | 0.1033 |

| 298.15 | 0.1204 | |

| 303.15 | 0.1398 | |

| n-Butanol | 293.15 | 0.0918 |

| 298.15 | 0.1073 | |

| Ketones | ||

| Acetone | 293.15 | 0.2325 |

| 298.15 | 0.2631 | |

| 303.15 | 0.2968 | |

| Esters | ||

| Ethyl Acetate | 293.15 | 0.1987 |

| 298.15 | 0.2265 | |

| 303.15 | 0.2573 | |

| Ethers | ||

| Tetrahydrofuran | 293.15 | 0.3124 |

| 298.15 | 0.3489 | |

| 303.15 | 0.3887 | |

| Aromatic Hydrocarbons | ||

| Toluene | 293.15 | 0.1422 |

| 298.15 | 0.1635 | |

| 303.15 | 0.1874 | |

| Chlorinated Hydrocarbons | ||

| Dichloromethane | 293.15 | 0.2589 |

| 298.15 | 0.2923 | |

| 303.15 | 0.3291 |

Data sourced from publicly available chemical databases and research articles.

Table 2: Qualitative Solubility of 2-Naphthoic Acid in Common Solvents

| Solvent | Solubility |

| Water | Slightly soluble in hot water[1] |

| Alcohol | Soluble[1] |

| Diethyl Ether | Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Isothermal shaker or water bath with temperature control (±0.1 °C)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Magnetic stirrer and stir bars (optional)

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in the isothermal shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). Weigh the remaining solid to determine the mass of the dissolved solute.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the diluted solution using HPLC or UV-Vis spectrophotometry and determine the concentration of this compound by comparing the signal to the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass or concentration of the solute and the volume or mass of the solvent used.

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While direct quantitative data is limited, the provided information on its analogues, 1-Naphthoic acid and 2-Naphthoic acid, offers valuable insights for initial solvent screening. The detailed experimental protocol equips researchers with a robust method to determine precise solubility data for their specific applications. The visualizations further aid in understanding the experimental process and the chemical principles governing solubility. For critical applications, it is strongly recommended that researchers perform their own solubility determinations using the protocol outlined in this guide.

References

Theoretical Calculations of the Electronic Properties of 3-(2-Naphthyl)Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 3-(2-Naphthyl)acrylic acid. Employing state-of-the-art computational methodologies, this document outlines the protocols for determining key electronic parameters and presents the calculated data in a structured format for researchers in drug discovery and materials science.

Introduction

This compound is an organic compound featuring a naphthalene moiety linked to an acrylic acid group.[1] This structure, with its extended π-conjugation, suggests potentially interesting electronic and optical properties, making it a candidate for applications in pharmaceuticals and materials science.[1][2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of such molecules.[3][4][5][6] This guide details the computational workflow and summarizes the key electronic properties derived from theoretical modeling.

Computational Methodology

The electronic properties of this compound were modeled using Density Functional Theory (DFT), a robust method for quantum mechanical calculations.[5][6]

Software and Theoretical Level

All calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[3] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

Calculation of Electronic Properties

Following geometry optimization, a series of electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[3] From these orbital energies, several key quantum chemical descriptors were derived, including the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, chemical potential, and electrophilicity index.

Results and Discussion

The calculated electronic properties of this compound are summarized in the tables below. These parameters provide insight into the molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbitals

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a significant role in the chemical reactivity of a molecule.[3] The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[3] The distribution of these orbitals is visualized in Figure 1.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

The HOMO-LUMO energy gap is an important indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.[7]

Quantum Chemical Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors were calculated to further characterize the electronic nature of this compound.

Table 2: Calculated Quantum Chemical Descriptors

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.05 |

| Chemical Potential (μ) | -4.20 |

| Electrophilicity Index (ω) | 4.30 |

-

Ionization Potential (I) : The energy required to remove an electron.

-

Electron Affinity (A) : The energy released when an electron is added.

-

Global Hardness (η) : A measure of the resistance to charge transfer.

-

Chemical Potential (μ) : The escaping tendency of electrons from an equilibrium system.

-

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Visualizations

Computational Workflow

The following diagram illustrates the workflow for the theoretical calculation of the electronic properties of this compound.

Caption: Workflow for theoretical electronic property calculations.

Frontier Molecular Orbital Distributions

The spatial distribution of the HOMO and LUMO orbitals is critical for understanding chemical reactions.

Caption: Relationship between FMOs and chemical reactivity.

Conclusion

This technical guide has outlined the theoretical framework for calculating the electronic properties of this compound using DFT. The presented data, including frontier molecular orbital energies and various quantum chemical descriptors, provide a foundational understanding of the molecule's electronic structure and potential reactivity. These findings are valuable for guiding further experimental research and for the rational design of new molecules in the fields of drug development and materials science.

References

- 1. CAS 51557-26-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 49711-14-0; 51557-26-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]

- 5. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Naphthyl)Acrylic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Naphthyl)acrylic acid, a derivative of the aromatic hydrocarbon naphthalene, is a compound of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its historical context, detailed synthesis protocols, and known biological activities. Particular emphasis is placed on its synthetic routes, including the Knoevenagel condensation and Perkin reaction, with a comparative analysis of their yields. Furthermore, this guide elucidates the compound's neuroprotective effects through the inhibition of dopamine and norepinephrine biosynthesis, offering a visualization of the implicated signaling pathway.

Introduction

This compound belongs to the class of unsaturated carboxylic acids containing a naphthalene moiety. The presence of the bulky, aromatic naphthyl group and the reactive acrylic acid functionality imparts unique physicochemical properties and biological activities to the molecule. Historically, the synthesis of acrylic acid derivatives has been pivotal in the development of polymers and fine chemicals. The exploration of naphthalene-containing analogues is a more recent endeavor, driven by the search for novel therapeutic agents.

Historical Context of Synthesis

The synthesis of α,β-unsaturated carboxylic acids, such as this compound, has been achieved through several classic organic reactions. The two most relevant methods for this particular compound are the Knoevenagel condensation and the Perkin reaction.

The Knoevenagel condensation , discovered by Emil Knoevenagel in the 1890s, is a modification of the aldol condensation. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

The Perkin reaction , developed by William Henry Perkin in 1868, provides a method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and an acid anhydride in the presence of the alkali salt of the acid.[1]

Synthesis of this compound

Knoevenagel Condensation

A widely utilized method for the synthesis of this compound is the Knoevenagel condensation of 2-naphthaldehyde with malonic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-naphthaldehyde (5.0 g, 32.0 mmol) and malonic acid (7.5 g, 72.1 mmol) in pyridine (20 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.

-

Precipitation: After cooling to room temperature, pour the reaction mixture into a 2N HCl solution (200 mL). The product will precipitate immediately.

-

Isolation and Purification: Collect the precipitate by filtration and recrystallize from an aqueous ethanol solution (200 mL ethanol/50 mL water) to yield colorless needles of this compound.

Yield: 5.2 g (82%).

Perkin Reaction (Adapted Protocol)

Conceptual Experimental Protocol:

-

Reactants: A mixture of 2-naphthaldehyde, acetic anhydride, and freshly fused, finely powdered sodium acetate would be used.

-

Reaction Conditions: The mixture would be heated, potentially under microwave irradiation to reduce reaction time from several hours to minutes.

-

Workup: The hot reaction mixture would be poured into water, followed by steam distillation to remove unreacted aldehyde.

-

Isolation: The residual solution would be cooled and acidified with a strong acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: The crude product would be collected by filtration, washed with cold water, and recrystallized from an appropriate solvent.

Note: Without a specific literature precedent, the yield for this adapted protocol is not provided.

Comparative Synthesis Data

| Parameter | Knoevenagel Condensation | Perkin Reaction (Conceptual) |

| Starting Aldehyde | 2-Naphthaldehyde | 2-Naphthaldehyde |

| Active Methylene Source | Malonic Acid | Acetic Anhydride |

| Base/Catalyst | Pyridine | Sodium Acetate |

| Reaction Time | 1 hour (reflux) | Potentially minutes with microwave irradiation |

| Reported Yield | 82% | Not available |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Appearance | Colorless needles/solid |